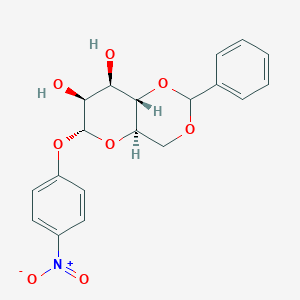

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside involves condensation reactions, selective protection and deprotection strategies, and the use of specific catalysts. For instance, the condensation of 4-Nitrophenyl 2,3-O-isopropylidine-α-D-mannopyranoside with various acetyl-α-D-mannopyranosyl bromides in the presence of mercuric cyanide leads to the formation of glycosides. These products are then deprotected to yield the desired compound, a process supported by 1H and 13C NMR spectral data (Khan, S., Piskorz, C., & Matta, K., 1994).

Molecular Structure Analysis

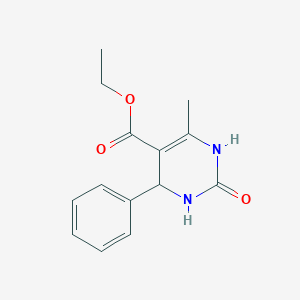

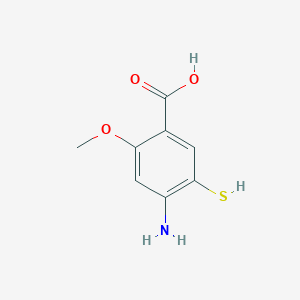

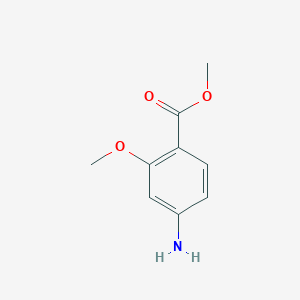

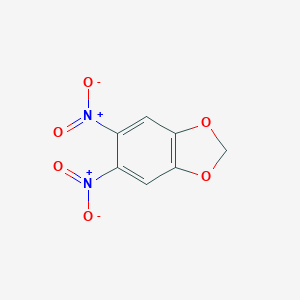

The molecular structure of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is characterized by specific features, such as the benzylidene acetal protecting group and the nitrophenyl moiety. Crystallographic studies provide insights into its stereochemistry and conformation. For example, the structure of a related compound was solved by direct methods, confirming the molecule's configuration and illustrating the pyranoid and dioxolane conformations (Conturo, T., & Jeffrey, G. A., 1982).

Applications De Recherche Scientifique

Synthetic Antigens

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside has been used in the synthesis of complex saccharides, such as trisaccharides and disaccharides, which play a role in the development of synthetic antigens. This synthesis involves various chemical reactions and is supported by NMR spectral data, indicating its importance in detailed molecular studies (Khan, Piskorz, & Matta, 1994).

Oligosaccharide Synthesis

This compound is integral in the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides, as well as related 4-nitrophenyl alpha-D-mannotriosides. These compounds have applications in studying carbohydrate chemistry and biological systems (Khan, Jain, Abbas, & Matta, 1990).

Synthesis of Azido- and Acetamido-D-mannopyranosides

The compound plays a role in the preparation of azido- and acetamido-derivatives of D-mannopyranosides. These derivatives are crucial for understanding various biochemical processes and have potential applications in pharmaceutical research (Popelová, Kefurt, Hlaváčková, & Moravcova, 2005).

Mannopyranoside Derivatives

Research has shown that 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is used in the preparation of various mannopyranoside derivatives. These derivatives have applications in carbohydrate research, aiding in the understanding of molecular structures and reactions (Ekborg & Glaudemans, 1984; 1985).

Glycosylation Studies

This compound is crucial in glycosylation studies, which are essential for understanding the structure and function of biomolecules. It aids in the synthesis of complex glycosides, relevant in biochemistry and molecular biology (Khan, Jain, & Matta, 1990).

Propriétés

IUPAC Name |

(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDVEKOBCWPHZ-VHXLSKCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454080 |

Source

|

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside | |

CAS RN |

58056-41-0 |

Source

|

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)